molecular formula C24H24F2N8O2 B12460442 7-[(3,4-difluorophenyl)methyl]-6-(methoxymethyl)-2-{5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl}-5H,6H-imidazo[1,2-a]pyrazin-8-one

7-[(3,4-difluorophenyl)methyl]-6-(methoxymethyl)-2-{5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl}-5H,6H-imidazo[1,2-a]pyrazin-8-one

Cat. No.: B12460442
M. Wt: 494.5 g/mol
InChI Key: HVIGNZUDBVLTLU-UHFFFAOYSA-N
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Description

The compound 7-[(3,4-difluorophenyl)methyl]-6-(methoxymethyl)-2-{5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl}-5H,6H-imidazo[1,2-a]pyrazin-8-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple functional groups and heterocyclic rings, making it a subject of interest for researchers.

Properties

Molecular Formula

C24H24F2N8O2

Molecular Weight

494.5 g/mol

IUPAC Name

7-[(3,4-difluorophenyl)methyl]-6-(methoxymethyl)-2-[5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-5,6-dihydroimidazo[1,2-a]pyrazin-8-one

InChI

InChI=1S/C24H24F2N8O2/c1-14-9-27-24(30-20-6-7-28-32(20)2)31-21(14)19-12-33-11-16(13-36-3)34(23(35)22(33)29-19)10-15-4-5-17(25)18(26)8-15/h4-9,12,16H,10-11,13H2,1-3H3,(H,27,30,31)

InChI Key

HVIGNZUDBVLTLU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1C2=CN3CC(N(C(=O)C3=N2)CC4=CC(=C(C=C4)F)F)COC)NC5=CC=NN5C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(3,4-difluorophenyl)methyl]-6-(methoxymethyl)-2-{5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl}-5H,6H-imidazo[1,2-a]pyrazin-8-one involves multiple steps, each requiring specific reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

7-[(3,4-difluorophenyl)methyl]-6-(methoxymethyl)-2-{5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl}-5H,6H-imidazo[1,2-a]pyrazin-8-one: can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .

Scientific Research Applications

7-[(3,4-difluorophenyl)methyl]-6-(methoxymethyl)-2-{5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl}-5H,6H-imidazo[1,2-a]pyrazin-8-one:

Mechanism of Action

The mechanism of action of 7-[(3,4-difluorophenyl)methyl]-6-(methoxymethyl)-2-{5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl}-5H,6H-imidazo[1,2-a]pyrazin-8-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-[(3,4-difluorophenyl)methyl]-6-(methoxymethyl)-2-{5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl}-5H,6H-imidazo[1,2-a]pyrazin-8-one include other imidazo[1,2-a]pyrazine derivatives and compounds with similar functional groups .

Uniqueness

What sets this compound apart is its unique combination of functional groups and heterocyclic rings, which confer specific chemical and biological properties.

Biological Activity

The compound 7-[(3,4-difluorophenyl)methyl]-6-(methoxymethyl)-2-{5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl}-5H,6H-imidazo[1,2-a]pyrazin-8-one is a complex heterocyclic structure that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on anticancer and anti-inflammatory properties, as well as its mechanism of action.

Chemical Structure and Properties

The chemical structure of the compound is characterized by multiple functional groups that contribute to its biological activity. The presence of a difluorophenyl group, methoxymethyl group, and a pyrazole moiety are particularly noteworthy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing imidazo[1,2-a]pyrazine and pyrazole derivatives. The compound has shown promising results in inhibiting various cancer cell lines.

Case Study:
In a study evaluating similar compounds, derivatives of pyrazole exhibited significant cytotoxicity against human breast cancer cell lines (MCF-7) with IC50 values ranging from 30.68 to 70.65 μM. Notably, compounds derived from pyrazole demonstrated inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

CompoundCell LineIC50 (μM)
Compound AMCF-730.68
Compound BMCF-743.41
Compound CMCF-737.22

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been extensively documented. Compounds similar to the one discussed have been shown to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation.

Research Findings:
A recent study reported that certain pyrazole derivatives inhibited both Fmlp-Ome and IL8-induced chemotaxis with IC50 values as low as 1.2 nM . This suggests that the compound may also possess significant anti-inflammatory properties.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • CDK Inhibition: As noted in anticancer studies, inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.
  • Cytokine Modulation: The anti-inflammatory effects may arise from modulation of pro-inflammatory cytokines and inhibition of COX enzymes.

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